molecular formula C20H18ClN3O3 B2910241 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207047-33-3

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

货号 B2910241
CAS 编号: 1207047-33-3
分子量: 383.83
InChI 键: VECIVYHQSXBAJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C mutant protein. KRAS is a frequently mutated oncogene that is found in various types of cancer, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of MRTX849 is a significant breakthrough in cancer research, as it provides a potential therapeutic option for patients with KRAS G12C mutant cancers.

作用机制

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide works by binding to the KRAS G12C mutant protein and inhibiting its activity. KRAS G12C mutant protein is a key driver of cancer growth, and its inhibition can lead to tumor regression. 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide's selectivity for KRAS G12C mutant protein makes it an attractive therapeutic option for patients with KRAS G12C mutant cancers.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been shown to have significant biochemical and physiological effects. In preclinical studies, 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been shown to inhibit KRAS G12C mutant protein activity, leading to tumor regression. 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has also been shown to have minimal off-target effects, making it a safe and effective therapeutic option.

实验室实验的优点和局限性

The advantages of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity. However, the limitations of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high cost and limited availability.

未来方向

There are several future directions for 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide research. One direction is to explore its efficacy in combination with other cancer therapies. Another direction is to investigate its potential use in other types of cancer that harbor KRAS mutations. Additionally, there is a need to develop more cost-effective and accessible methods for synthesizing 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide to make it more widely available for research and clinical use.
Conclusion:
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a promising therapeutic option for patients with KRAS G12C mutant cancers. Its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity make it an attractive option for cancer treatment. Further research is needed to explore its potential in combination with other cancer therapies and in other types of cancer that harbor KRAS mutations.

合成方法

The synthesis of 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves several steps, including the formation of key intermediates and the final coupling reaction. The first step involves the synthesis of 6-methylpyridazin-3-amine, which is then reacted with 4-bromoanisole to form 4-(6-methylpyridazin-3-yl)anisole. The next step involves the synthesis of 4-(6-methylpyridazin-3-yl)phenol, which is then reacted with 5-chloro-2-methoxy-N-methylbenzamide to form the final product, 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide.

科学研究应用

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied in preclinical models, and the results have been promising. In vitro studies have shown that 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is highly selective for KRAS G12C mutant protein and can effectively inhibit its activity. In vivo studies have also shown that 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can significantly reduce tumor growth in KRAS G12C mutant xenograft models.

属性

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECIVYHQSXBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。